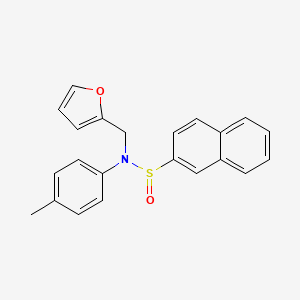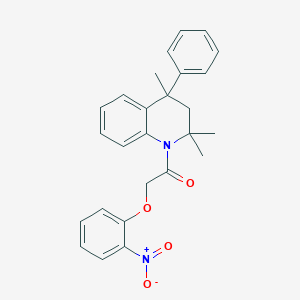![molecular formula C15H8ClN3O6 B11655180 (5E)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11655180.png)
(5E)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5E)-1-(4-clorofenil)-5-[(5-nitrofuran-2-il)metilideno]-1,3-diazinano-2,4,6-triona es una molécula orgánica sintética caracterizada por una estructura compleja que incluye un grupo clorofenilo, un grupo nitrofurano y un núcleo diazinano triona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-1-(4-clorofenil)-5-[(5-nitrofuran-2-il)metilideno]-1,3-diazinano-2,4,6-triona generalmente implica un proceso de varios pasos:
Formación del Núcleo Diazinano Triona: El paso inicial involucra la preparación del núcleo diazinano triona, el cual se puede sintetizar mediante la ciclización de precursores apropiados bajo condiciones ácidas o básicas.
Introducción del Grupo Clorofenilo: El grupo clorofenilo se introduce a través de una reacción de sustitución, a menudo utilizando un compuesto aromático clorado y un nucleófilo adecuado.
Unión del Grupo Nitrofurano: El grupo nitrofurano se une a través de una reacción de condensación, donde el aldehído nitrofurano reacciona con el núcleo diazinano triona en presencia de una base para formar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación estrictas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo nitrofurano puede sufrir reacciones de oxidación, a menudo llevando a la formación de derivados nitro.
Reducción: El grupo nitro se puede reducir a una amina en condiciones de hidrogenación o utilizando agentes reductores como paladio sobre carbón (Pd/C) e hidrógeno gaseoso.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Paladio sobre carbón (Pd/C), hidrógeno gaseoso (H₂)
Sustitución: Hidróxido de sodio (NaOH), terc-butóxido de potasio (KOtBu)
Productos Principales
Oxidación: Derivados nitro del anillo furano
Reducción: Derivados amino del grupo nitrofurano
Sustitución: Diversos derivados clorofenil sustituidos
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, convirtiéndolo en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, (5E)-1-(4-clorofenil)-5-[(5-nitrofuran-2-il)metilideno]-1,3-diazinano-2,4,6-triona se puede estudiar por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, este compuesto se podría explorar por su potencial terapéutico. Sus características estructurales sugieren que podría interactuar con enzimas o receptores específicos, lo que lo convierte en un posible compuesto líder para el desarrollo de nuevos productos farmacéuticos.
Industria
En el sector industrial, este compuesto se podría utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos. Su estabilidad química y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (5E)-1-(4-clorofenil)-5-[(5-nitrofuran-2-il)metilideno]-1,3-diazinano-2,4,6-triona probablemente involucra su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo nitrofurano puede participar en reacciones redox, generando especies reactivas de oxígeno (ROS) que pueden dañar los componentes celulares. El grupo clorofenilo puede mejorar la afinidad de unión a ciertas proteínas, mientras que el núcleo diazinano triona podría interactuar con sitios nucleofílicos en moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- (5E)-1-(4-bromofenil)-5-[(5-nitrofuran-2-il)metilideno]-1,3-diazinano-2,4,6-triona
- (5E)-1-(4-fluorofenil)-5-[(5-nitrofuran-2-il)metilideno]-1,3-diazinano-2,4,6-triona
- (5E)-1-(4-metilfenil)-5-[(5-nitrofuran-2-il)metilideno]-1,3-diazinano-2,4,6-triona
Singularidad
La singularidad de (5E)-1-(4-clorofenil)-5-[(5-nitrofuran-2-il)metilideno]-1,3-diazinano-2,4,6-triona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo clorofenilo puede mejorar su lipofilicidad y permeabilidad de la membrana, mientras que el grupo nitrofurano proporciona potencial para la actividad redox. El núcleo diazinano triona ofrece un andamiaje versátil para futuras modificaciones químicas.
Esta descripción detallada proporciona una comprensión integral de (5E)-1-(4-clorofenil)-5-[(5-nitrofuran-2-il)metilideno]-1,3-diazinano-2,4,6-triona, destacando su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C15H8ClN3O6 |
|---|---|
Peso molecular |
361.69 g/mol |
Nombre IUPAC |
(5E)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H8ClN3O6/c16-8-1-3-9(4-2-8)18-14(21)11(13(20)17-15(18)22)7-10-5-6-12(25-10)19(23)24/h1-7H,(H,17,20,22)/b11-7+ |
Clave InChI |
OMIIVUNBBSGRFP-YRNVUSSQSA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)Cl |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-({[4,6-Dihydroxy-5-(3-methyl-4-propoxybenzyl)pyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethanone](/img/structure/B11655102.png)

![4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B11655128.png)

![4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11655142.png)

![(2Z)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11655150.png)
![6-Amino-4-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11655154.png)
![Ethyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11655156.png)
![Ethyl 6-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655167.png)
![N-{[4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11655168.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11655169.png)
![ethyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655194.png)
![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655197.png)
